Cas no 951886-53-6 (Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate)

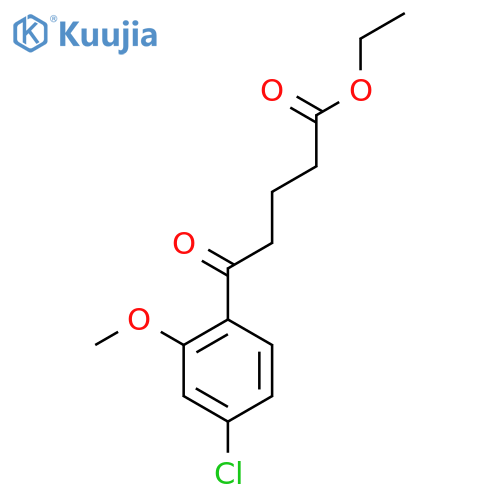

951886-53-6 structure

商品名:Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate

CAS番号:951886-53-6

MF:C14H17ClO4

メガワット:284.735383749008

CID:4722131

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate 化学的及び物理的性質

名前と識別子

-

- ETHYL 5-(4-CHLORO-2-METHOXYPHENYL)-5-OXOVALERATE

- ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxopentanoate

- 7704c

- Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate

-

- インチ: 1S/C14H17ClO4/c1-3-19-14(17)6-4-5-12(16)11-8-7-10(15)9-13(11)18-2/h7-9H,3-6H2,1-2H3

- InChIKey: AYYOEHPPBSLBPT-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)OC)C(CCCC(=O)OCC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 8

- 複雑さ: 306

- トポロジー分子極性表面積: 52.6

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 208106-2g |

Ethyl 5-(4-Chloro-2-methoxyphenyl)-5-oxovalerate |

951886-53-6 | 97% | 2g |

£613.00 | 2022-03-01 | |

| TRC | E102965-250mg |

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate |

951886-53-6 | 250mg |

$ 365.00 | 2022-06-05 | ||

| Fluorochem | 208106-1g |

Ethyl 5-(4-Chloro-2-methoxyphenyl)-5-oxovalerate |

951886-53-6 | 97% | 1g |

£352.00 | 2022-03-01 | |

| Fluorochem | 208106-5g |

Ethyl 5-(4-Chloro-2-methoxyphenyl)-5-oxovalerate |

951886-53-6 | 97% | 5g |

£1447.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649017-5g |

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxopentanoate |

951886-53-6 | 98% | 5g |

¥11726.00 | 2024-04-24 | |

| TRC | E102965-500mg |

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate |

951886-53-6 | 500mg |

$ 605.00 | 2022-06-05 |

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

951886-53-6 (Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 624-75-9(Iodoacetonitrile)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量